2-(2-Fluorophenyl)azetidine hydrochloride
Overview
Description
“2-(2-Fluorophenyl)azetidine hydrochloride” is a chemical compound with the CAS Number: 1375231-95-0 . It is a derivative of azetidine, a saturated heterocyclic organic compound containing three carbon atoms and one nitrogen atom .
Synthesis Analysis
The synthesis of azetidines, including “this compound”, can be achieved through a [2 + 2] photocycloaddition reaction between an imine and an alkene component, known as the aza Paternò–Büchi reaction . This reaction is one of the most efficient ways to synthesize functionalized azetidines .Molecular Structure Analysis
The molecular structure of “this compound” includes a four-membered azetidine ring with a fluorophenyl group attached . The molecular weight is 187.64 .Chemical Reactions Analysis
Azetidines, including “this compound”, exhibit unique reactivity due to the considerable ring strain, which lies between that of less stable aziridines and unreactive pyrrolidines . This ring strain allows for unique reactivity that can be triggered under appropriate reaction conditions .Physical and Chemical Properties Analysis
“this compound” is a powder at room temperature . It has a molecular weight of 187.64 .Scientific Research Applications
Neuroprotection and Ischemic Retinopathy
NS-7, a compound structurally related to 2-(2-Fluorophenyl)azetidine hydrochloride, has been identified as a novel Na+/Ca2+ channel blocker with neuroprotective effects against retinal damage caused by ischemia-reperfusion injury. It's shown to prevent retinal damage, with potential application in treating acute ischemic retinopathy, including conditions like acute angle-closure glaucoma (Saito et al., 2005). Further, NS-7 was found to reduce cerebral infarction size, improve neurological symptoms, and cognitive dysfunction in rats subjected to permanent middle cerebral artery occlusion, indicating its cerebroprotective action (Tamura et al., 2001).
Imaging and Radioligand Applications
2-(18)F-Fluoro-3-[2(S)-2-azetidinylmethoxy]pyridine, a derivative, is recognized for its potential in imaging central nicotinic acetylcholine receptors (nAChRs). It's used in whole-body scans to study biodistribution and radiation dosimetry, indicating its importance in medical diagnostics (Bottlaender et al., 2003).
Cognitive Function and Memory
Compounds structurally similar to this compound, like FG-7080, a serotonin reuptake inhibitor, have been explored for their potential in improving memory and cognitive functions. FG-7080 showed promising results in improving scopolamine-induced performance deficits in memory tasks in rats, suggesting its potential in treating cognitive impairments caused by cholinergic dysfunction (Miura et al., 1993).
Brain Permeability and Neuroprotection
The permeability and neuroprotective properties of compounds like NS-7 in brain tissues have been the subject of intensive study. NS-7's ability to penetrate into the brain, maintain presence in parenchymal fractions, and distribute substantially to ischemic brain regions post-middle cerebral artery occlusion underlines its therapeutic potential in neuroprotection and treatment of ischemic conditions (Itoh et al., 1997).
Future Directions
Mechanism of Action
Target of Action
Azetidines are four-membered nitrogen-containing heterocycles . They are often used in medicinal chemistry due to their unique reactivity and stability . .
Mode of Action
The mode of action of azetidines generally involves interactions with biological targets, leading to changes in cellular processes
Biochemical Pathways
Azetidines can participate in various biochemical pathways due to their reactivity
Properties
IUPAC Name |
2-(2-fluorophenyl)azetidine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10FN.ClH/c10-8-4-2-1-3-7(8)9-5-6-11-9;/h1-4,9,11H,5-6H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GKBJVSHXBTVOFA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC1C2=CC=CC=C2F.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClFN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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